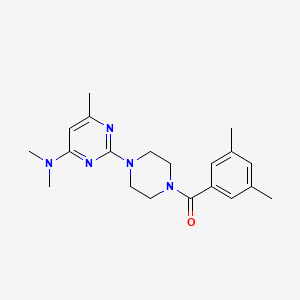

(4-(4-(Dimethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(4-(Dimethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone is a complex chemical compound known for its multifaceted applications in various fields including chemistry, biology, and medicine. The structure combines a piperazine ring with a dimethylaminopyrimidine moiety and a dimethylphenyl group, making it a unique candidate for diverse biochemical interactions.

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps. Commonly, the reaction initiates with the preparation of the core piperazine ring, which is then functionalized with the dimethylaminopyrimidine unit. This step is typically achieved using a condensation reaction under reflux conditions, in the presence of an appropriate solvent like ethanol or methanol.

Industrial Production Methods

On an industrial scale, the compound is synthesized in larger batch reactors with automated monitoring of reaction parameters to ensure consistency and purity. The primary steps involve large-scale condensation reactions followed by purification using chromatography techniques. Quality control measures such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy are employed to ascertain the compound's integrity.

Types of Reactions

This compound undergoes a variety of chemical reactions including:

Oxidation: : Often results in the formation of corresponding N-oxides.

Reduction: : Leads to the production of reduced forms of the pyrimidine ring.

Substitution: : Halogenation and alkylation reactions are common, wherein the dimethylamine group may be substituted with different functional groups.

Common Reagents and Conditions

Reactions typically utilize common reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pressure to optimize yield and selectivity.

Major Products Formed

Oxidation: : N-oxides of the original compound.

Reduction: : Reduced pyrimidine derivatives.

Substitution: : Halogenated or alkylated derivatives of the parent compound.

Aplicaciones Científicas De Investigación

The compound finds extensive application in scientific research due to its versatile chemical nature:

Chemistry: : Used as a building block for synthesizing more complex molecules.

Biology: : Acts as a molecular probe in studying enzyme functions and binding sites.

Medicine: : Investigated for its potential therapeutic properties, particularly in the development of novel pharmaceuticals targeting neurological disorders.

Industry: : Employed in the development of novel materials and as an intermediate in the synthesis of various chemical products.

Mecanismo De Acción

The compound exerts its effects through multiple pathways. Its ability to interact with biological targets, particularly enzymes and receptors, is facilitated by the presence of the dimethylamino and pyrimidine functionalities. These groups enable the compound to mimic natural substrates, thereby modulating biological pathways and exerting pharmacological effects.

Comparación Con Compuestos Similares

Compared to other similar compounds, (4-(4-(Dimethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone stands out due to its unique structural combination of dimethylaminopyrimidine and dimethylphenyl groups:

(4-(4-(Dimethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(phenyl)methanone: : Lacks the additional methyl groups on the phenyl ring, affecting its chemical reactivity and biological interactions.

(4-(4-(Dimethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone: : Replacement of methyl groups with methoxy groups alters its electronic properties and potential pharmacological activity.

These variations highlight the uniqueness and specificity of this compound in scientific and industrial applications.

There's the high-level view of our star compound. What angle of its multifaceted life catches your fancy the most?

Actividad Biológica

The compound (4-(4-(Dimethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone , also known by its CAS number 2742063-25-6, is a complex organic molecule that has garnered significant interest in pharmacological research due to its potential biological activities. This article synthesizes current findings regarding its biological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C19H32N6O2 |

| Molecular Weight | 376.5 g/mol |

| CAS Number | 2742063-25-6 |

Structure

The structure of the compound features a piperazine ring substituted with a dimethylamino group and a pyrimidine moiety, linked to a phenyl ketone. This structural complexity suggests multiple points of interaction with biological targets.

Antitumor Activity

Research indicates that derivatives of this compound exhibit promising antitumor properties. For instance, studies involving similar piperazine-containing compounds have demonstrated significant cytotoxic effects against various tumor cell lines. A notable study reported that certain derivatives showed high inhibition rates against cancer cell lines such as PC-3 and others through mechanisms involving tyrosine kinase inhibition .

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets:

- Tyrosine Kinase Inhibition : The compound has been shown to inhibit key kinases involved in cancer progression, including c-Met and PDGFR. This inhibition is crucial for blocking signaling pathways that promote tumor growth .

- Receptor Binding : The dimethylamino group may facilitate binding to various receptors, potentially altering their signaling pathways. This can lead to downstream effects that inhibit cell proliferation and induce apoptosis in cancer cells .

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Cytotoxicity Screening : A study screened multiple compounds similar to the target compound against six different tumor cell lines, identifying several with potent cytotoxic effects. Compounds were further analyzed for their interaction with tyrosine kinases, revealing high selectivity and potency against c-Met kinase .

- In Vivo Studies : Some derivatives have been tested in animal models for their efficacy in reducing tumor size and improving survival rates. These studies highlight the potential therapeutic applications of such compounds in oncology .

Propiedades

IUPAC Name |

[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(3,5-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O/c1-14-10-15(2)12-17(11-14)19(26)24-6-8-25(9-7-24)20-21-16(3)13-18(22-20)23(4)5/h10-13H,6-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZBOEIVGDVQQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N(C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.